molecular formula C16H10O3 B2587496 2-Benzoylbenzofuran-5-carbaldehyde CAS No. 120973-72-0

2-Benzoylbenzofuran-5-carbaldehyde

Cat. No. B2587496
CAS RN: 120973-72-0
M. Wt: 250.253
InChI Key: CLAPHTYIBWGUCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzoylbenzofuran-5-carbaldehyde is a chemical compound with the molecular formula C16H10O3 . It has a molecular weight of 250.25 . It is a solid substance stored under nitrogen at 4°C .


Synthesis Analysis

The compound can be synthesized from 5-formylsalicylaldehyde and alpha-bromoacetophenone . Another synthesis method involves a reaction with boron trifluoride diethyl etherate in 1,4-dioxane at 20°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H10O3/c17-10-11-6-7-14-13 (8-11)9-15 (19-14)16 (18)12-4-2-1-3-5-12/h1-10H . The compound has 19 heavy atoms, 15 of which are aromatic .


Physical And Chemical Properties Analysis

The compound is soluble, with a solubility of 0.0276 mg/ml or 0.00011 mol/l . It has a high GI absorption and is BBB permeant . The compound is not a P-gp substrate but is an inhibitor of CYP1A2, CYP2C19, and CYP2C9 .

Scientific Research Applications

Synthesis Applications

  • Synthesis of Novel Compounds

    2-Benzoylbenzofuran-5-carbaldehyde serves as a precursor in synthesizing a range of novel compounds. For example, its derivatives have been used in the synthesis of benzofuran pyrazole heterocycles, exhibiting significant analgesic and anti-inflammatory activities (Kenchappa & Bodke, 2020). Additionally, it's used in the synthesis of heterocycles with potential applications in various biological activities (Baashen, Abdel-Wahab, & El‐Hiti, 2017).

  • In Anticancer and Antiviral Research

    Derivatives of this compound have been explored for their anticancer properties. For instance, reactions with amines have resulted in compounds showing appreciable anti-cancer activities (Singh, Kaur, & Paul, 2008). In antiviral research, certain derivatives have been evaluated for their in vitro antiviral activity, although no specific antiviral activity was observed (Shahar Yar et al., 2009).

Chemical Structure and Properties

  • Structural Analysis

    The chemical structure of this compound and its derivatives is crucial for their biological activities. Studies have focused on elucidating the structural features through various spectroscopic methods. For instance, the crystal and molecular structure of related compounds have been described, revealing insights into their molecular interactions (Banu et al., 2010).

  • Photocatalytic Applications

    The use of this compound in photocatalytic reactions has been explored. It acts as a building block in the synthesis of bioactive compounds through ligand-free photocatalytic C–C bond cleavage (Yu et al., 2018).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, P501 .

properties

IUPAC Name

2-benzoyl-1-benzofuran-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O3/c17-10-11-6-7-14-13(8-11)9-15(19-14)16(18)12-4-2-1-3-5-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLAPHTYIBWGUCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(O2)C=CC(=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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